molecular formula C19H15NOS2 B1671742 4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo- CAS No. 307525-40-2

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

Cat. No. B1671742
CAS RN: 307525-40-2
M. Wt: 337.5 g/mol
InChI Key: UYZLENPCNZVWQZ-DNZSEPECSA-N
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Description

IMB-10 is an alphaMbeta2 integrin modulator, inhibiting leukocyte migration and recruitment in vitro and in vivo.

Scientific Research Applications

Antimicrobial and Anticancer Activities

4-Thiazolidinones, including 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo derivatives, have demonstrated significant potential in antimicrobial and anticancer research. A study by Mistry and Desai (2004) showed that 4-Thiazolidinones synthesized from various substituted Schiff bases exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2004). In parallel, Szychowski et al. (2017) explored 4-thiazolidinone-based compounds for their cytotoxicity and proapoptotic properties, particularly in the context of cancer cell lines (Szychowski et al., 2017).

Application in Synthesis of Novel Compounds

4-Thiazolidinones have been utilized as core building blocks in the synthesis of new compounds. Atamanyuk et al. (2014) demonstrated the use of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for creating thiopyrano[2,3-d]thiazole derivatives, highlighting their relevance in medicinal chemistry (Atamanyuk et al., 2014).

Role in Treatment of Diseases

Investigations into 4-thiazolidinone derivatives have also focused on their role in treating diseases such as cystic fibrosis and cancer. Sonawane and Verkman (2008) identified thiazolidinone CFTR inhibitors with improved water solubility, which are potential candidates for therapy of secretory diarrheas and polycystic kidney disease (Sonawane & Verkman, 2008).

Development of Metal Complexes

The development of metal complexes incorporating 4-thiazolidinone derivatives has been a topic of interest. El-Sonbati et al. (2017) discussed the thermal properties and antimicrobial activity of nickel(II) azo dye complexes of various 4-thiazolidinone derivatives, showcasing their potential in creating functional materials with biological applications (El-Sonbati, Diab, & Morgan, 2017).

Mechanism of Action

properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZLENPCNZVWQZ-DNZSEPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184777
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307525-40-2
Record name IMB-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307525-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMB-10
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-
Reactant of Route 2
4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-

Q & A

A: IMB-10 targets the leukocyte-specific αMβ2 integrin, a protein involved in leukocyte migration and recruitment. Unlike typical integrin inhibitors, IMB-10 stabilizes the activated form of αMβ2 integrin when bound to its ligands, such as proMMP-9 and fibrinogen. [] This stabilization disrupts normal integrin function, effectively inhibiting αMβ2-dependent leukocyte migration both in vitro and in vivo. []

A: While the exact mechanism is not fully elucidated, research suggests IMB-10's antitumor activity stems from its ability to inhibit leukocyte infiltration into the tumor microenvironment. [] This was observed in mouse models with lymphoma, leukemia, and even squamous cell carcinoma, despite the lack of T-lymphocytes in these models. [] This suggests that IMB-10's influence on tumor progression may operate independently of T-cell mediated immunity, highlighting the importance of host inflammation in tumor development. []

A: Studies indicate that IMB-10 demonstrates particular promise as a potential therapeutic agent for leukocytic malignancies, specifically lymphomas. [] In mouse models, IMB-10 therapy not only inhibited lymphoma xenograft growth but also significantly extended the lifespan of mice with lymphoma. []

A: Research indicates that specific regions within the αMβ2 integrin, particularly the activity-regulating C-terminal helix and the ligand-binding I domain, are crucial for IMB-10's stabilizing effect. [] Single amino acid substitutions within these regions were shown to abolish IMB-10's impact on integrin activity. [] Computational modeling suggests that IMB-10 binds to a distinct cavity found only in the activated conformation of the integrin I domain, further highlighting the importance of these structural elements for IMB-10's mechanism of action. []

A: IMB-10's unique mechanism of action, stabilizing the activated form of αMβ2 integrin, represents a novel approach to inhibiting leukocyte migration. [] This is in stark contrast to traditional integrin inhibitors, which typically target the inactive state. This novel approach could potentially lead to more targeted and effective anti-inflammatory therapies with fewer off-target effects.

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